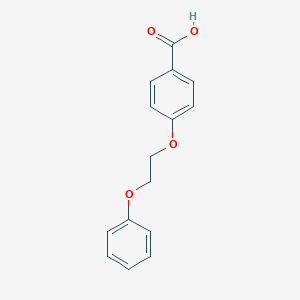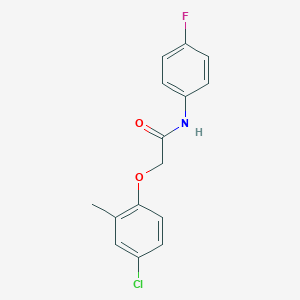![molecular formula C24H20N2O2S2 B185636 N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide CAS No. 5636-22-6](/img/structure/B185636.png)
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells and immune cells.
作用机制
BTK is a non-receptor tyrosine kinase that is expressed in B cells, T cells, and myeloid cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide leads to the inhibition of BCR signaling and the subsequent apoptosis of cancer cells and immune cells. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of Toll-like receptors (TLRs) in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide have been studied in various preclinical models. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the phosphorylation of BTK and downstream signaling molecules, such as AKT and ERK. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits tumor growth and prolongs survival in mouse models of lymphoma and leukemia. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to reduce the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. Additionally, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has demonstrated antitumor activity in preclinical models of various cancers, including lymphoma and leukemia. However, one of the limitations of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings. Furthermore, the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans have not yet been established.
未来方向
There are several future directions for the study of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide. First, clinical trials are needed to determine the safety and efficacy of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in humans. Second, the potential for combination therapy with N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide and other targeted agents should be explored. Third, the role of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis, should be further investigated. Finally, the development of more potent and selective BTK inhibitors may improve the therapeutic potential of this class of agents.
合成方法
The synthesis of N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The method for synthesizing N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-methylthiophene-5-carboxylic acid with 4-bromo-3-methylbenzoic acid to form an intermediate compound, which is then coupled with 4-amino-3-methylphenylthiocarbamide to produce N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide.
科学研究应用
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide inhibits the activity of BTK in various cell lines, including B-cell lymphoma and chronic lymphocytic leukemia cells. In vivo studies have demonstrated that N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has antitumor activity in mouse models of lymphoma and leukemia. Furthermore, N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines in models of autoimmune diseases, such as rheumatoid arthritis.
属性
CAS 编号 |
5636-22-6 |
|---|---|
产品名称 |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
分子式 |
C24H20N2O2S2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O2S2/c1-15-13-17(7-9-19(15)25-23(27)21-5-3-11-29-21)18-8-10-20(16(2)14-18)26-24(28)22-6-4-12-30-22/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
BVZRJRKWOQPGII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





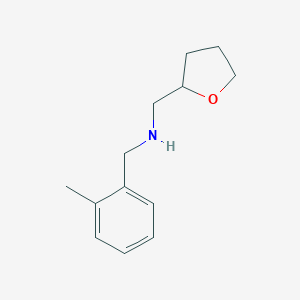

![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)
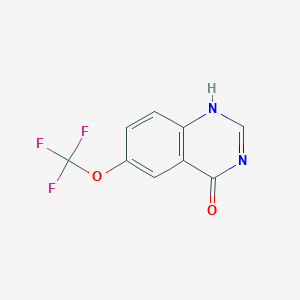
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
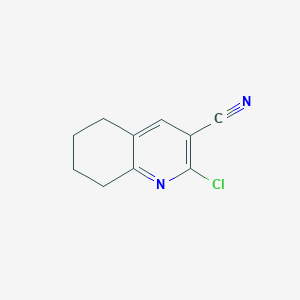
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)
